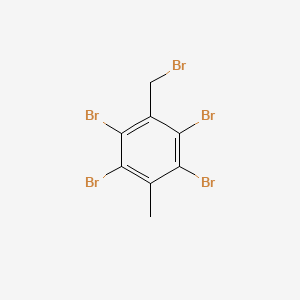
2,2'-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of two benzimidazole units connected by an ethene bridge and carboximidamide groups at the 5-position of each benzimidazole ring. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The ethene bridge can be introduced through a coupling reaction with an appropriate ethene derivative. The carboximidamide groups are then introduced through further functionalization reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and catalytic methods can enhance reaction efficiency and yield. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for benzimidazole derivatives .
化学反应分析
Types of Reactions
2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide groups to amines.
Substitution: The benzimidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole rings.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学研究应用
作用机制
The mechanism of action of 2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) involves its interaction with biological targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole ring.
Benzimidazole Derivatives: Compounds with additional functional groups, such as carboxylic acids, amides, and halogens.
Uniqueness
2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) is unique due to its ethene bridge connecting two benzimidazole units and the presence of carboximidamide groups. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
66639-23-4 |
|---|---|
分子式 |
C18H16N8 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-[(E)-2-(6-carbamimidoyl-1H-benzimidazol-2-yl)ethenyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C18H16N8/c19-17(20)9-1-3-11-13(7-9)25-15(23-11)5-6-16-24-12-4-2-10(18(21)22)8-14(12)26-16/h1-8H,(H3,19,20)(H3,21,22)(H,23,25)(H,24,26)/b6-5+ |
InChI 键 |
DFFCDIMSXJYMTB-AATRIKPKSA-N |
手性 SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)/C=C/C3=NC4=C(N3)C=C(C=C4)C(=N)N |
规范 SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C=CC3=NC4=C(N3)C=C(C=C4)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)



![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)


![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)


